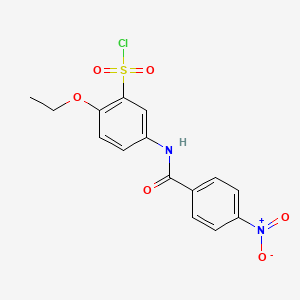

![molecular formula C13H13NS B1597117 2-[4-(Methylsulfanyl)phenyl]aniline CAS No. 178817-11-3](/img/structure/B1597117.png)

2-[4-(Methylsulfanyl)phenyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

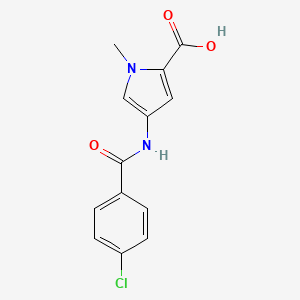

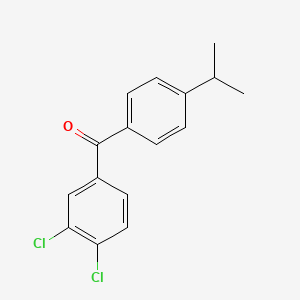

The molecular formula of 2-[4-(Methylsulfanyl)phenyl]aniline is C13H13NS. The molecular weight is 215.32 g/mol.Scientific Research Applications

Specific Scientific Field

Summary of the Application

“2-[4-(Methylsulfanyl)phenyl]aniline” is used in the synthesis of indole derivatives that have dual antimicrobial and anti-inflammatory activities .

Methods of Application or Experimental Procedures

Three series of 2-(4-methylsulfonylphenyl) indole derivatives were designed and synthesized. The synthesized compounds were then assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .

Results or Outcomes

Compound 7g was identified as the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose. Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .

Selective COX-2 Inhibitors

Specific Scientific Field

Summary of the Application

“2-[4-(Methylsulfanyl)phenyl]aniline” is used in the design and synthesis of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures are not detailed in the available resources .

Results or Outcomes

The results or outcomes of this application are not specified in the available resources .

Methylation of Anilines

Specific Scientific Field

Summary of the Application

“2-[4-(Methylsulfanyl)phenyl]aniline” can be used in the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes .

Methods of Application or Experimental Procedures

The methylation of anilines with methanol is achieved at elevated temperatures in the presence of cyclometalated ruthenium complexes .

Results or Outcomes

This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

Synthesis of Indole Derivatives

Specific Scientific Field

Summary of the Application

“2-[4-(Methylsulfanyl)phenyl]aniline” is used in the synthesis of indole derivatives that have antimicrobial and anti-inflammatory activities .

Methods of Application or Experimental Procedures

Three series of 2-(4-methylsulfonylphenyl) indole derivatives were designed and synthesized. The synthesized compounds were then assessed for their antimicrobial and anti-inflammatory activities .

Results or Outcomes

Arylhydrazone derivatives exhibited moderate to good levels of antimicrobial activity .

Synthesis of Bio-active Compounds

Specific Scientific Field

Summary of the Application

“2-[4-(Methylsulfanyl)phenyl]aniline” can be used in the selective N-alkylation of amines, a transformation regularly used to influence the lipophilicity of bio-active compounds, thus making them more biologically accessible .

Methods of Application or Experimental Procedures

The selective N-alkylation of amines with methanol is achieved at elevated temperatures in the presence of cyclometalated ruthenium complexes .

Results or Outcomes

This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

Industrial Applications

Specific Scientific Field

Summary of the Application

“2-[4-(Methylsulfanyl)phenyl]aniline” is used in various industrial applications due to its properties .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures are not detailed in the available resources .

Results or Outcomes

The results or outcomes of this application are not specified in the available resources .

Safety And Hazards

The safety data sheet for 2-[4-(Methylsulfanyl)phenyl]aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

properties

IUPAC Name |

2-(4-methylsulfanylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHACECRHUMLJDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375009 |

Source

|

| Record name | 2-[4-(Methylsulfanyl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Methylsulfanyl)phenyl]aniline | |

CAS RN |

178817-11-3 |

Source

|

| Record name | 2-[4-(Methylsulfanyl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S-(R*,R*)]-dihydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3(4H)-one](/img/structure/B1597034.png)

![1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one](/img/structure/B1597040.png)